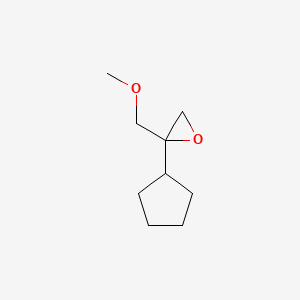

2-Cyclopentyl-2-(methoxymethyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-(methoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-10-6-9(7-11-9)8-4-2-3-5-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPMGOHVIOHWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CO1)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentyl 2 Methoxymethyl Oxirane and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The construction of the molecular framework preceding the formation of the oxirane ring is a critical phase that dictates the final structure of the target molecule. This involves the strategic assembly of the cyclopentyl and methoxymethyl moieties onto a suitable carbon backbone that can be readily converted to an epoxide.

The introduction of the cyclopentyl group is a key step in the synthesis of the precursor for 2-Cyclopentyl-2-(methoxymethyl)oxirane. A common approach involves the use of organometallic reagents derived from cyclopentane. For instance, Grignard reagents or organolithium compounds containing a cyclopentyl group can be reacted with appropriate electrophiles to form the carbon-carbon bond necessary to incorporate the cyclopentyl ring.

Another strategy involves the modification of existing cyclopentyl-containing molecules. For example, cyclopentanol (B49286) can be a versatile starting material. Through a series of reactions such as oxidation to cyclopentanone (B42830) followed by olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reaction), a double bond can be introduced at the desired position, setting the stage for subsequent epoxidation. The choice of reagents and reaction conditions is crucial to ensure high yields and regioselectivity.

| Starting Material | Reagent(s) | Intermediate | Purpose |

| Cyclopentyl bromide | Mg, then an appropriate electrophile | Cyclopentyl-substituted alkene or ketone | Formation of C-C bond |

| Cyclopentanol | Oxidizing agent (e.g., PCC), then a Wittig reagent | Cyclopentylidene-containing alkene | Introduction of an exocyclic double bond for epoxidation |

| Cyclopentanone | Grignard reagent, then dehydration | Substituted cyclopentene (B43876) | Formation of an endocyclic double bond for epoxidation |

This table provides an overview of common strategies for synthesizing cyclopentyl-substituted intermediates.

The methoxymethyl (CH₂OCH₃) group is typically introduced as a protected hydroxymethyl group or via the reaction of a suitable nucleophile with a methoxymethyl-containing electrophile. One common method is the Williamson ether synthesis, where a metal alkoxide of a hydroxymethyl-substituted precursor is reacted with a methylating agent like methyl iodide or dimethyl sulfate.

| Precursor Functional Group | Reagent(s) | Resulting Moiety | Reaction Type |

| -CH₂OH | NaH, then CH₃I | -CH₂OCH₃ | Williamson Ether Synthesis |

| -CH₂OH | MOM-Cl, base | -CH₂OMOM | Protection of alcohol |

| -CHO | CH₃OMgBr (Grignard) | -CH(OH)OCH₃ | Nucleophilic addition |

This table outlines common methods for incorporating the methoxymethyl group.

Epoxidation Reactions: Approaches for Oxirane Ring Formation

The final and defining step in the synthesis of this compound is the formation of the three-membered oxirane ring. This is typically achieved through the epoxidation of a corresponding alkene precursor. Various methods, ranging from catalytic to stoichiometric, can be employed, with the choice often influencing the stereochemical outcome of the reaction.

Catalytic methods for epoxidation are highly desirable due to their efficiency and potential for atom economy. Transition metal complexes, particularly those of molybdenum, tungsten, titanium, and manganese, are effective catalysts for the epoxidation of alkenes using various oxygen sources like hydrogen peroxide or alkyl hydroperoxides. For instance, the Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate, is a powerful method for achieving enantioselective epoxidation of allylic alcohols. quimicaorganica.org

Organocatalysis has also emerged as a valuable tool for epoxidation. Chiral ketones, such as the Shi catalyst (a fructose-derived ketone), can catalyze the epoxidation of a wide range of alkenes using Oxone® (potassium peroxymonosulfate) as the oxidant. These methods offer a metal-free alternative and can provide high enantioselectivities.

The use of stoichiometric peracids is a classic and widely employed method for the epoxidation of alkenes. quimicaorganica.orgontosight.aiacs.org Meta-chloroperoxybenzoic acid (m-CPBA) is a common and commercially available reagent for this transformation. researchgate.net The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is transferred from the peracid to the double bond. libretexts.org This method is generally reliable and provides good yields for a variety of alkene substrates. acs.org Other peracids, such as peroxyacetic acid, can also be used.

Another stoichiometric approach involves the intramolecular cyclization of a halohydrin. libretexts.org This two-step process first involves the formation of a halohydrin from the alkene using a halogen (e.g., Br₂ or Cl₂) in the presence of water. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis, where the deprotonated hydroxyl group displaces the adjacent halide to form the oxirane ring. libretexts.orgmasterorganicchemistry.com

Controlling the stereochemistry of the oxirane ring is often a critical aspect of the synthesis, particularly in the context of preparing chiral molecules. Asymmetric epoxidation methods are designed to produce one enantiomer of the epoxide in excess.

The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, providing access to highly enantioenriched epoxides from allylic alcohols. quimicaorganica.org The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, leading to predictable stereochemical outcomes.

For non-allylic alkenes, other methods such as the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex, can be highly effective. These catalytic systems are capable of achieving high enantioselectivities for a range of cis-disubstituted and trisubstituted alkenes. The development of such stereoselective methods has been pivotal in the synthesis of complex, biologically active molecules where specific stereoisomers are required. researchgate.net

| Epoxidation Method | Reagent/Catalyst | Substrate Scope | Key Features |

| Peracid Epoxidation | m-CPBA, Peroxyacetic acid | General alkenes | Stoichiometric, reliable, often stereospecific. quimicaorganica.orgontosight.aiacs.org |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Allylic alcohols | Catalytic, highly enantioselective. quimicaorganica.org |

| Shi Asymmetric Epoxidation | Chiral ketone (e.g., Shi catalyst), Oxone® | Unfunctionalized alkenes | Organocatalytic, metal-free, good enantioselectivity. |

| Jacobsen-Katsuki Epoxidation | Chiral Mn-salen complex, NaOCl | cis-Disubstituted and trisubstituted alkenes | Catalytic, high enantioselectivity. |

| Halohydrin Formation and Cyclization | X₂/H₂O, then base | General alkenes | Two-step, stoichiometric, stereospecific (anti-addition). libretexts.orgmasterorganicchemistry.com |

This table summarizes key epoxidation methods and their characteristics.

Green Chemistry Principles in Oxirane Synthesis

The synthesis of oxiranes, or epoxides, is a cornerstone of modern organic chemistry, providing critical intermediates for a vast array of products. lsbu.ac.uk However, traditional epoxidation methods often rely on stoichiometric peracids, which generate significant acid waste, or processes like the chlorohydrin route, which produces chlorinated by-products and salt waste. lsbu.ac.uk In response to growing environmental concerns, the principles of green chemistry are being increasingly applied to oxirane synthesis to develop more sustainable and efficient methodologies. paperpublications.orgpnas.org This involves inventing novel reactions and processes that maximize the incorporation of all materials used in the process into the final product, use less hazardous chemical substances, and reduce energy consumption. paperpublications.orgpnas.org

A primary focus of green oxirane synthesis is the replacement of hazardous reagents with more environmentally benign alternatives. mdpi.com Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. mdpi.com Similarly, molecular oxygen is another eco-friendly option, though controlling its selectivity can be a challenge. mdpi.com To overcome these challenges, significant research has been directed toward developing advanced catalytic systems. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly favored. mdpi.com These catalysts often involve immobilizing active metal species on supports like silica (B1680970), zeolites, or polymers. mdpi.com

Another key strategy is the use of greener solvents or solvent-free conditions. nih.gov Dichloromethane, a common solvent in traditional epoxidation, is being replaced by more acceptable alternatives like ethyl acetate. acs.org Research has demonstrated a practical and environmentally friendly epoxidation procedure using Oxone in a two-phase ethyl acetate-water system, which proceeds efficiently even without a phase-transfer catalyst. acs.org Water itself is an ideal green solvent, being non-toxic and readily available. paperpublications.org An innovative electrochemical approach uses water as the oxygen source for epoxidation, operating at room temperature and pressure. acs.org This method not only avoids the carbon dioxide emissions associated with traditional high-temperature processes but also co-produces valuable hydrogen gas. acs.org

Energy efficiency is another pillar of green chemistry applied to oxirane synthesis. paperpublications.org Technologies such as microwave, ultrasonic, and UV radiation are being explored to accelerate reaction rates and reduce energy inputs. paperpublications.orgnih.gov For instance, ultrasonic-assisted epoxidation using in situ generated dimethyldioxirane (B1199080) (DMDO) has been shown to achieve 100% yield in minutes, compared to hours required for conventional methods. mdpi.com Furthermore, shifting from batch reactors to continuous flow processes can offer improved safety, efficiency, and scalability. lsbu.ac.uk

Table 1: Comparison of Traditional vs. Green Epoxidation Methodologies

| Parameter | Traditional Methods (e.g., Chlorohydrin, Peracid) | Green Chemistry Approaches |

|---|---|---|

| Oxidizing Agent | Stoichiometric peracids (e.g., m-CPBA), hypochlorites. lsbu.ac.uk | Catalytic H₂O₂, molecular oxygen, water (electrochemical). mdpi.comacs.org |

| Byproducts | Acid waste, chlorinated compounds, inorganic salts. lsbu.ac.uk | Water, hydrogen gas. mdpi.comacs.org |

| Solvents | Halogenated solvents (e.g., Dichloromethane). acs.org | Ethyl acetate, water, ionic liquids, or solvent-free conditions. paperpublications.orgacs.org |

| Catalysts | Often used stoichiometrically. | Reusable heterogeneous catalysts, biocatalysts. mdpi.com |

| Energy Input | High temperatures and pressures often required. acs.org | Room temperature/pressure, microwave, ultrasound assistance. mdpi.comacs.org |

| Process Type | Typically batch reactions. lsbu.ac.uk | Continuous flow processes. lsbu.ac.uk |

Purification and Isolation Techniques for Oxirane Compounds

The purification and isolation of oxirane compounds from reaction mixtures are critical steps to ensure the final product meets the required specifications of purity, particularly for applications in pharmaceuticals and polymer science. The choice of purification method depends on the physical properties of the target oxirane (e.g., boiling point, stability), the nature of the impurities, and the scale of the operation. masterorganicchemistry.com Common impurities in epoxide synthesis include unreacted starting materials, solvents, and byproducts such as carbonyl compounds (aldehydes, ketones) and glycols from epoxide ring-opening. google.com

Distillation is a primary technique for purifying volatile oxiranes on an industrial scale. masterorganicchemistry.com This method separates compounds based on differences in their boiling points. masterorganicchemistry.com For epoxides contaminated with carbonyl compounds, which can have close boiling points, simple distillation may be insufficient. google.com In such cases, a reactive distillation process can be employed. One patented method involves feeding the crude epoxide into a distillation column while introducing a compound with at least one NH₂ group (e.g., an amine). google.com The amine selectively reacts with the carbonyl impurities to form higher-boiling products, allowing the purified epoxide to be distilled off as the top product. google.com

Chromatography is a versatile and widely used technique for the purification of oxiranes, especially on a laboratory scale. masterorganicchemistry.com Column chromatography, using silica gel or alumina (B75360) as the stationary phase, is effective for separating epoxides from less polar starting materials or more polar byproducts. docksci.com For more challenging separations or for obtaining very high purity samples, High-Performance Liquid Chromatography (HPLC) is employed. masterorganicchemistry.com Gas Chromatography (GC) can be used for both analysis and purification of volatile and thermally stable oxiranes. masterorganicchemistry.com

Crystallization is an effective method for purifying solid oxiranes. masterorganicchemistry.com It relies on the principle that the target compound will have lower solubility in a given solvent at a lower temperature than the impurities. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the pure oxirane can crystallize out, leaving impurities behind in the solution. masterorganicchemistry.com

Liquid-liquid extraction is often used as an initial purification step to remove certain types of impurities. masterorganicchemistry.com For example, an aqueous wash can remove water-soluble reagents or byproducts. Acid-base extraction is particularly useful for removing acidic or basic impurities by converting them into their water-soluble salt forms. masterorganicchemistry.com However, care must be taken as epoxides can undergo acid-catalyzed ring-opening, so mild basic or neutral aqueous solutions are generally preferred. masterorganicchemistry.com

Table 2: Summary of Purification and Isolation Techniques for Oxiranes

| Technique | Principle of Separation | Primary Application/Scale | Advantages & Disadvantages |

|---|---|---|---|

| Distillation | Difference in boiling points. masterorganicchemistry.com | Industrial scale; for volatile oxiranes. google.com | Adv: Cost-effective for large quantities. Disadv: Not suitable for thermally sensitive compounds; may require reactive or extractive distillation for close-boiling impurities. google.com |

| Column Chromatography | Differential adsorption on a solid stationary phase. masterorganicchemistry.com | Laboratory scale; versatile for many oxiranes. docksci.com | Adv: High resolution for complex mixtures. Disadv: Can be time-consuming and requires significant solvent volumes. |

| Crystallization | Difference in solubility. masterorganicchemistry.com | Both lab and industrial scale; for solid oxiranes. | Adv: Can yield very pure product; scalable. Disadv: Only applicable to solids; yield can be variable. |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids (e.g., organic/aqueous). masterorganicchemistry.com | Initial work-up step at all scales. | Adv: Simple, fast, and good for removing bulk impurities. Disadv: Limited separation power; risk of emulsion formation or product degradation under acidic/basic conditions. masterorganicchemistry.com |

| HPLC/GC | High-resolution chromatographic separation. masterorganicchemistry.com | Analytical and preparative laboratory scale. | Adv: Excellent separation efficiency for trace impurities. Disadv: Expensive equipment; limited sample capacity for preparative scale. |

Reactivity and Mechanistic Investigations of 2 Cyclopentyl 2 Methoxymethyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

Nucleophilic ring-opening of epoxides is a fundamental reaction in organic synthesis, proceeding generally through an S(_N)2 mechanism. chemistrysteps.comyoutube.com The significant ring strain in the oxirane ring provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group. chemistrysteps.comlibretexts.org In the case of 2-Cyclopentyl-2-(methoxymethyl)oxirane, the reaction is initiated by the attack of a nucleophile on one of the electrophilic carbon atoms of the epoxide.

Regioselectivity and Stereoselectivity in Nucleophilic Ring Opening

Under neutral or basic conditions, the ring-opening of unsymmetrical epoxides is highly regioselective. The nucleophile preferentially attacks the less sterically hindered carbon atom. chemistrysteps.comucalgary.ca For this compound, one carbon of the oxirane is disubstituted with a cyclopentyl and a methoxymethyl group, while the other is unsubstituted. Consequently, nucleophilic attack will occur exclusively at the unsubstituted carbon atom.

This regioselectivity is a hallmark of the S(_N)2 mechanism, where steric hindrance plays a crucial role in determining the trajectory of the attacking nucleophile. ucalgary.ca The stereochemistry of the reaction is also well-defined. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the reaction center. ucalgary.ca This leads to the formation of a trans product.

The expected regioselectivity for the nucleophilic ring-opening of this compound is summarized in the table below.

| Nucleophile | Reaction Conditions | Major Product |

| RO⁻/ROH | Basic | 1-(alkoxy)-2-cyclopentyl-2-(methoxymethyl)ethan-2-ol |

| RNH₂ | Neutral/Basic | 1-(alkylamino)-2-cyclopentyl-2-(methoxymethyl)ethan-2-ol |

| RS⁻ | Basic | 1-(alkylthio)-2-cyclopentyl-2-(methoxymethyl)ethan-2-ol |

| CN⁻ | Neutral/Basic | 3-cyclopentyl-3-(methoxymethyl)-3-hydroxypropanenitrile |

| RMgX | Anhydrous | 1-alkyl-2-cyclopentyl-2-(methoxymethyl)ethan-2-ol |

| LiAlH₄ | Anhydrous | 2-cyclopentyl-2-(methoxymethyl)ethan-1-ol |

Influence of Nucleophile Structure on Reaction Pathways

The nature of the nucleophile significantly influences the reaction conditions and the ultimate product. Strong, "hard" nucleophiles such as alkoxides, amines, and Grignard reagents readily open the epoxide ring under relatively mild conditions. pressbooks.pub The use of organometallic reagents like Grignard reagents is a powerful method for carbon-carbon bond formation. libretexts.org

Weaker, "softer" nucleophiles may require harsher reaction conditions, such as elevated temperatures, to achieve ring-opening. The structure of the nucleophile can also introduce additional complexity. For instance, bulky nucleophiles will exhibit an even greater preference for attacking the less hindered carbon of the epoxide.

Mechanistic Models (S(_N)2-like) and Transition State Analysis

The nucleophilic ring-opening of this compound under basic or neutral conditions proceeds through a classic S(_N)2-like transition state. ucalgary.ca In this model, the nucleophile approaches the electrophilic carbon from the side opposite to the carbon-oxygen bond. As the new bond between the nucleophile and the carbon atom forms, the carbon-oxygen bond of the epoxide ring begins to break.

The transition state involves a pentacoordinate carbon atom with the incoming nucleophile and the departing oxygen atom situated at the apical positions of a trigonal bipyramidal geometry. The high degree of ring strain in the epoxide is released during this process, providing a thermodynamic driving force for the reaction. youtube.com The reaction profile shows a single energy barrier corresponding to this concerted bond-forming and bond-breaking step.

Electrophilic and Acid-Catalyzed Ring-Opening Reactions

In the presence of an acid, the reactivity of the oxirane is significantly enhanced. The acid protonates the oxygen atom of the epoxide, making it a much better leaving group (a neutral alcohol). masterorganicchemistry.com This activation facilitates ring-opening even with weak nucleophiles.

Regioselectivity and Stereoselectivity in Acid-Catalyzed Ring Opening

The regioselectivity of acid-catalyzed ring-opening of unsymmetrical epoxides is more complex than the base-catalyzed counterpart and depends on the substitution pattern. pressbooks.pub When one of the epoxide carbons is tertiary, as in the case of this compound, the nucleophilic attack occurs preferentially at the more substituted carbon atom. chemistrysteps.comlibretexts.org

This preference is attributed to the electronic stabilization of the transition state. As the carbon-oxygen bond begins to break, a partial positive charge develops on the carbon atom. The tertiary carbon in this compound can better stabilize this developing positive charge through the inductive effects of the alkyl substituents. chemistrysteps.com

The expected regioselectivity for the acid-catalyzed ring-opening of this compound is presented in the table below.

| Reagent | Nucleophile | Major Product |

| H₃O⁺ | H₂O | 2-Cyclopentyl-2-(methoxymethyl)ethane-1,2-diol |

| ROH/H⁺ | ROH | 2-alkoxy-2-cyclopentyl-2-(methoxymethyl)ethan-1-ol |

| HX (anhydrous) | X⁻ | 1-halo-2-cyclopentyl-2-(methoxymethyl)ethan-2-ol |

Mechanistic Models (S(_N)1-like and Hybrid)

The mechanism of acid-catalyzed epoxide ring-opening is often described as a hybrid of S(_N)1 and S(_N)2 pathways. pressbooks.pub It exhibits characteristics of both. The protonation of the epoxide oxygen is the initial step, followed by the breaking of a carbon-oxygen bond.

The transition state has significant S(_N)1 character, with a well-developed positive charge on the more substituted carbon atom. fiveable.meucalgary.ca This explains the regioselectivity for attack at the tertiary carbon. However, a discrete carbocation intermediate is generally not formed. The nucleophile attacks the carbon atom as the carbon-oxygen bond is breaking, in a manner reminiscent of an S(_N)2 reaction. libretexts.org This accounts for the observed inversion of configuration and anti-stereoselectivity.

This mechanistic model is often referred to as an "S(_N)2-like" attack on a protonated epoxide with a high degree of S(_N)1 character in the transition state. pressbooks.pub The true nature of the mechanism lies on a continuum between a pure S(_N)1 and a pure S(_N)2 process, influenced by the stability of the incipient carbocation and the strength of the nucleophile.

Role of Lewis Acids in Oxirane Activation

The activation of the oxirane ring in this compound is a critical step for its subsequent chemical transformations. Lewis acids play a pivotal role in this process by coordinating to the oxygen atom of the oxirane. This coordination enhances the electrophilicity of the ring's carbon atoms, thereby facilitating nucleophilic attack and ring-opening. mdpi.comchemistrysteps.com The interaction between the Lewis acid and the oxirane oxygen polarizes the carbon-oxygen bonds, weakening them and lowering the activation energy for cleavage. ucdavis.edu

For a 2,2-disubstituted oxirane such as this compound, Lewis acid-promoted ring-opening is expected to proceed via a mechanism with significant SN1 character. chemistrysteps.com The coordination of the Lewis acid to the oxirane oxygen is followed by the cleavage of the C-O bond that can best support a positive charge. In this case, cleavage of the bond to the quaternary carbon (C2) results in the formation of a relatively stable tertiary carbocation intermediate. This intermediate is then susceptible to attack by a variety of nucleophiles. The strength and type of the Lewis acid can significantly influence the reaction rate and selectivity. ucdavis.edudocksci.com Stronger Lewis acids generally lead to faster reaction rates. ucdavis.edu

Systematic studies on other functionalized oxiranes have provided insights into the complexities of Lewis acid activation. docksci.comnih.gov The choice of Lewis acid can determine the regioselectivity of the ring-opening and influence whether the reaction proceeds via substitution, elimination, or rearrangement pathways. researchgate.net The efficiency of this activation is a key factor in utilizing oxiranes as initiators for further reactions, such as cationic cyclizations. docksci.comnih.gov

| Lewis Acid | Typical Solvent | General Reactivity/Observations | Reference |

|---|---|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | CH₂Cl₂, Et₂O | Highly effective for promoting ring-opening; can lead to polymerization. | researchgate.net |

| Tin(IV) chloride (SnCl₄) | CH₂Cl₂ | Strong Lewis acid, effective at low temperatures. | researchgate.net |

| Titanium(IV) chloride (TiCl₄) | CH₂Cl₂ | Powerful Lewis acid, often used for stereoselective reactions. | - |

| Zinc chloride (ZnCl₂) | CH₂Cl₂, THF | Milder Lewis acid, can offer improved selectivity in some cases. | researchgate.net |

| Aluminum triflate (Al(OTf)₃) | CH₃NO₂, CH₂Cl₂ | Very strong Lewis acid, effective in catalytic amounts for certain cycloadditions. | rsc.org |

| Tin-Beta (Sn-Beta) Zeolite | Methanol | Heterogeneous catalyst showing high activity and regioselectivity for ring-opening with alcohols. | ucdavis.edu |

Rearrangement Reactions and Isomerizations of Oxirane Scaffolds

Upon activation, the oxirane scaffold of this compound can undergo various rearrangement and isomerization reactions, often competing with nucleophilic attack. These transformations are typically driven by the formation of a carbocationic intermediate following ring-opening, especially under acidic or Lewis acidic conditions. researchgate.net The tertiary carbocation generated at the C2 position of the oxirane ring is a focal point for such rearrangements.

One plausible rearrangement is a Wagner-Meerwein shift. In this process, either a hydride or an alkyl group from the adjacent cyclopentyl ring could migrate to the carbocationic center. This would result in the expansion of the cyclopentyl ring to a cyclohexyl ring, forming a new carbocation that could then be trapped by a nucleophile or undergo elimination to form an alkene. Another possibility is the intramolecular transfer of the methoxymethyl group, although this is generally less common.

Studies on other substituted oxiranes have demonstrated various modes of rearrangement. For instance, the thermolysis of structurally related methylenecyclopropanes can lead to a complex mixture of stereoisomeric rearrangement products. rsc.org While the mechanism is different, it highlights the propensity of strained ring systems to undergo isomerization. In the context of acid-catalyzed reactions, the specific reaction pathway is highly dependent on the substrate's structure, the reaction conditions, and the stability of the intermediate and product species. researchgate.netnih.gov

Derivatization Strategies via Functional Group Transformations

The methoxymethyl (MOM) ether in this compound serves as a protected form of a primary alcohol. This group can be cleaved under a range of acidic conditions to reveal the corresponding hydroxymethyl functionality. wikipedia.orgadichemistry.com The deprotection is a critical transformation as it unmasks a reactive hydroxyl group that can be used for further derivatization.

Cleavage of the MOM group is typically achieved using Brønsted or Lewis acids. wikipedia.org Since the MOM group is an acetal (B89532), it is readily hydrolyzed by aqueous acid. adichemistry.com However, given the acid-sensitivity of the oxirane ring, performing this transformation on the intact molecule is challenging, as the acidic conditions required for MOM removal could also catalyze the ring-opening or rearrangement of the epoxide. researchgate.net Therefore, the deprotection of the MOM ether is more strategically performed after the oxirane ring has been opened.

A variety of reagents can be used for this transformation, offering different levels of reactivity and selectivity. nih.govthieme-connect.de

| Reagent | Conditions | Comments | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | MeOH, H₂O, heat | Classical method for acetal hydrolysis. | adichemistry.com |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, H₂O | Strong acid, effective at room temperature. | - |

| Trimethylsilyl Triflate (TMSOTf) | CH₂Cl₂, 2,2'-bipyridyl | Can convert aromatic MOM ethers to silyl (B83357) ethers under specific conditions. | nih.gov |

| Boron Trichloride (BCl₃) | CH₂Cl₂, low temperature | Powerful reagent for cleaving ethers. | - |

| Zinc Chloride (ZnCl₂) / HCl | Aqueous conditions | The MOM group is sensitive to reagents like Zn/HCl. | adichemistry.com |

Modifying the saturated cyclopentyl ring of this compound while preserving the other functional groups presents a significant synthetic challenge due to the chemical inertness of C(sp³)–H bonds. Direct functionalization of the cyclopentyl moiety would likely require harsh reaction conditions that would not be compatible with the sensitive oxirane ring.

Therefore, strategies for modifying the cyclopentyl ring would typically involve either:

Functionalizing a precursor molecule: Introducing desired functional groups onto the cyclopentyl ring of a starting material before the formation of the oxirane. For example, using a cyclopentanone (B42830) derivative to build the scaffold would allow for extensive modifications at an earlier stage.

Post-ring-opening modification: After the oxirane has been opened to a more stable diol or amino alcohol derivative, the cyclopentyl ring could potentially be modified. However, achieving selectivity would remain difficult.

The stability of the cyclopentyl group itself is high, as evidenced by the use of cyclopentyl methyl ether (CPME) as a green and robust solvent that is stable towards Brønsted and Lewis acids. nih.govnih.gov This inherent stability underscores the difficulty of its selective functionalization in a complex molecule. Any potential modifications would likely rely on advanced C-H activation methodologies, which would need to be carefully selected to avoid interaction with the oxygen-containing functional groups.

Polymerization Reactions and Oligomerization Potential

The strained three-membered ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), particularly cationic ring-opening polymerization (CROP). ontosight.ai The process can be initiated by Lewis or Brønsted acids, which activate the monomer as described in section 3.2.3. nih.gov The resulting tertiary carbocation intermediate can then act as the propagating species, attacking the oxygen of another monomer unit in an SN2-like fashion.

The polymerization of substituted oxiranes can lead to polyethers with various properties. rsc.orgresearchgate.net The substituents on the oxirane ring have a significant influence on the monomer's reactivity and the resulting polymer's characteristics. rsc.org For this compound, the two substituents at the C2 position would result in a polymer with a repeating unit containing a quaternary carbon, which could sterically influence the polymer's final conformation and physical properties.

Under certain conditions, the reaction may be controlled to produce oligomers, which are short-chain polymers consisting of a few monomer units. researchgate.netrsc.org Oligomerization can occur when the rate of chain transfer or termination is competitive with the rate of propagation. researchgate.net This can be influenced by the choice of initiator, solvent, and temperature. The synthesis of functional oligomers from epoxides is an area of interest for creating specialized materials and resins. cnrs.fr

Advanced Characterization Methodologies for 2 Cyclopentyl 2 Methoxymethyl Oxirane

Spectroscopic Analysis for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and stereochemistry of a compound like 2-Cyclopentyl-2-(methoxymethyl)oxirane. Each method provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclopentyl ring, the methoxymethyl group, and the oxirane ring. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of the oxirane protons would be particularly important for determining the relative stereochemistry (cis/trans) of the substituents on the oxirane ring.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts of the oxirane carbons would be characteristic of the strained three-membered ring.

A detailed analysis of through-space correlations using Nuclear Overhauser Effect (NOE) experiments could further help in assigning the stereochemistry.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxirane CH₂ | Data not available | Data not available | Data not available |

| Methoxymethyl CH₂ | Data not available | Data not available | Data not available |

| Methoxymethyl CH₃ | Data not available | Data not available | Data not available |

| Cyclopentyl CH | Data not available | Data not available | Data not available |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the oxirane ring (typically around 1250 cm⁻¹ for the symmetric stretch and 950-810 cm⁻¹ for the asymmetric stretch). spectroscopyonline.com Additionally, C-H stretching vibrations for the cyclopentyl and methoxy (B1213986) groups would be observed around 2850-3000 cm⁻¹. The C-O stretching of the ether linkage would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric "breathing" mode of the oxirane ring often gives a strong signal in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H (Aliphatic) Stretch | ~2850-3000 |

| C-O-C (Oxirane) Symmetric Stretch | ~1250 |

| C-O-C (Ether) Stretch | ~1100 |

| C-O-C (Oxirane) Asymmetric Stretch | ~950-810 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₆O₂), the molecular ion peak [M]⁺ would be expected at m/z 156. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the cyclopentyl group, the methoxymethyl group, and opening of the oxirane ring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity

Since this compound is a chiral molecule, chiroptical techniques are necessary to determine its enantiomeric purity and absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of an enantiomer of this compound would exhibit a characteristic CD spectrum.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. wikipedia.org The shape of the ORD curve, particularly near an absorption band (a phenomenon known as the Cotton effect), can be used to assign the absolute configuration of stereocenters. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique would provide the precise three-dimensional arrangement of atoms in the crystal lattice of this compound, unambiguously establishing the absolute configuration (R or S) of the chiral center. However, this method requires the compound to be a solid that can form high-quality single crystals, and no crystallographic data for this compound is currently reported.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its likely volatility, GC would be a suitable method for analyzing the purity of this compound. A variety of capillary columns could be used for separation, and coupling to a mass spectrometer (GC-MS) would allow for both separation and identification of components in a mixture. Chiral GC columns could be employed to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. For the separation of enantiomers, chiral stationary phases (CSPs) would be necessary. The choice of the stationary phase and the mobile phase would be critical to achieving good separation.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Methoxymethyl)oxirane |

Computational and Theoretical Studies on 2 Cyclopentyl 2 Methoxymethyl Oxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and physical properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. For 2-Cyclopentyl-2-(methoxymethyl)oxirane, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically associated with the lone pairs of the oxirane oxygen, making it the primary site for electrophilic attack. The LUMO is generally associated with the antibonding σ* orbitals of the C-O bonds in the strained three-membered ring.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating cyclopentyl and methoxymethyl groups would be expected to raise the energy of the HOMO, thereby influencing the reactivity of the oxirane ring.

Electron density analysis, often performed using methods like Atoms in Molecules (AIM), reveals the distribution of electrons throughout the molecule. In this compound, the highest electron density would be localized on the oxygen atom of the oxirane ring due to its high electronegativity. The strained C-C and C-O bonds of the oxirane ring would exhibit "bent" bonds, where the electron density is displaced from the internuclear axis, a characteristic feature of strained ring systems.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Oxygen lone pairs of the oxirane ring | Site of protonation and electrophilic attack |

| LUMO | Antibonding σ* orbitals of the oxirane C-O bonds | Site of nucleophilic attack |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (typically colored red) around the oxirane oxygen atom, indicating a high electron density and its susceptibility to electrophilic attack (e.g., protonation in acid-catalyzed reactions).

Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and, to a lesser extent, the carbon atoms of the oxirane ring. This distribution of charge makes the carbon atoms of the oxirane ring electrophilic and thus susceptible to attack by nucleophiles. The substitution pattern on the oxirane ring influences the charge distribution; the carbon atom bearing the cyclopentyl and methoxymethyl groups would have a slightly different partial charge compared to the other oxirane carbon. This difference in charge is a key factor in determining the regioselectivity of ring-opening reactions. oregonstate.edu

Conformational Analysis and Energy Minimization

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) methods are widely used to perform conformational analysis and energy minimization. For this compound, these calculations would explore the different spatial arrangements arising from the rotation around the single bonds, particularly the bond connecting the cyclopentyl group to the oxirane ring and the bonds within the methoxymethyl side chain.

The cyclopentyl ring itself is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms, which relieve torsional strain. libretexts.org The orientation of the cyclopentyl ring relative to the oxirane ring would significantly impact the steric environment around the reactive epoxide. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine the relative energies of these different conformers and identify the global minimum energy structure.

Table 2: Predicted Conformational Preferences for this compound

| Structural Feature | Predominant Conformation(s) | Method of Determination |

|---|---|---|

| Cyclopentyl Ring | Envelope and Twist | DFT, Ab Initio Calculations |

| Methoxymethyl Group | Various rotamers | DFT, Ab Initio Calculations |

While quantum chemical methods are excellent for identifying local energy minima, Molecular Dynamics (MD) simulations are better suited for exploring the broader conformational landscape of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes and the dynamic behavior of the molecule in different environments (e.g., in a solvent).

For this compound, an MD simulation would reveal the flexibility of the cyclopentyl ring and the methoxymethyl side chain, as well as the accessible range of conformations. This information is particularly useful for understanding how the molecule might interact with other molecules, such as a solvent or a reactant, and how its shape might change during a chemical reaction.

Mechanistic Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. For epoxides like this compound, the most characteristic reaction is the ring-opening, which can be catalyzed by either acids or bases.

Computational modeling can map out the potential energy surface for the ring-opening reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

In an acid-catalyzed ring-opening, the first step is the protonation of the oxirane oxygen. khanacademy.org Subsequent nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Computational studies on similar unsymmetrical epoxides have shown that the transition state for this reaction often has significant carbocation character. libretexts.org The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. In the case of this compound, this would likely be the more substituted carbon atom.

Under basic conditions, the ring-opening typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.org Computational modeling can precisely quantify the steric hindrance and electronic factors that govern this regioselectivity. By calculating the activation energies for attack at both carbon atoms, a clear prediction of the major product can be made.

Table 3: Predicted Parameters for the Acid-Catalyzed Ring-Opening of this compound

| Parameter | Predicted Characteristic | Computational Method |

|---|---|---|

| Initial Step | Protonation of the oxirane oxygen | DFT, Ab Initio |

| Transition State | Structure with significant carbocation character on the more substituted carbon | Transition State Search Algorithms |

Prediction of Regio- and Stereoselectivity

The ring-opening of an unsymmetrical epoxide like this compound can yield two different constitutional isomers, depending on which of the two electrophilic carbon atoms of the oxirane ring is attacked by a nucleophile. The oxirane ring consists of a disubstituted carbon (C2), bonded to the cyclopentyl and methoxymethyl groups, and a methylene (B1212753) carbon (C3). Computational models are instrumental in predicting the outcome of these reactions under different catalytic conditions.

The regioselectivity of the epoxide ring-opening is primarily dictated by the reaction mechanism, which can be influenced by whether the reaction is conducted under acidic or basic/nucleophilic conditions.

Under Basic or Nucleophilic Conditions (SN2-type mechanism): In the absence of an acid catalyst, the ring-opening proceeds via a classic SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the C3 position (the CH₂ group) is significantly more accessible than the highly substituted C2 position. Computational models predict that the transition state energy for the attack at C3 is substantially lower than for the attack at C2, making the formation of the primary alcohol the overwhelmingly favored pathway.

Under Acidic Conditions (SN1-type mechanism): In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group. This protonation weakens the C-O bonds and induces a significant partial positive charge on the carbon atoms. The more substituted carbon atom (C2) is better able to stabilize this developing positive charge due to the electron-donating effects of the adjacent cyclopentyl and methoxymethyl groups. Consequently, the reaction proceeds through a transition state with considerable SN1 character. Computational studies show that the nucleophilic attack will be directed preferentially to the more electrophilic C2 carbon, leading to the formation of a tertiary alcohol.

The stereoselectivity of the reaction is also a key feature. In both SN1-like and SN2-like pathways, the nucleophilic attack typically occurs from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack.

| Reaction Conditions | Favored Site of Attack | Major Product Type | Predicted Product Ratio (Major:Minor) | Governing Factors |

|---|---|---|---|---|

| Basic/Nucleophilic (e.g., CH₃O⁻/CH₃OH) | C3 (Less substituted) | Primary Alcohol | >95 : 5 | Steric Hindrance |

| Acidic (e.g., H₂SO₄/CH₃OH) | C2 (More substituted) | Tertiary Alcohol | >90 : 10 | Carbocation Stability |

Activation Energy Calculations and Reaction Kinetics

Reaction kinetics are quantitatively explored through the calculation of activation energies (ΔG‡), which represent the energy barrier that must be overcome for a reaction to proceed. DFT calculations are a powerful tool for mapping the potential energy surface of a reaction and identifying the transition state structures and their corresponding energies. ucdavis.edu

For the ring-opening of this compound, separate calculations are performed for the nucleophilic attack at C2 and C3 under both acidic and basic conditions. The calculated activation energies confirm the regioselectivity predicted from qualitative principles.

Under basic conditions, the computed energy barrier for a nucleophile attacking the sterically unhindered C3 carbon is significantly lower than that for attacking the hindered C2 carbon. This difference in activation energy leads to a much faster reaction rate for the formation of the primary alcohol, making it the kinetic product.

Conversely, under acidic conditions, the transition state leading to the formation of the tertiary alcohol via attack at C2 is found to have a lower activation energy. researchgate.net This is because the electronic stabilization provided by the alkyl groups to the partial positive charge at C2 lowers the energy of this pathway more effectively than for the pathway involving C3. The difference in activation energies dictates the product ratio, with the lower energy pathway being exponentially more favored.

| Reaction Conditions | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Kinetic Outcome |

|---|---|---|---|

| Basic/Nucleophilic | Attack at C3 | 18.5 | Major Product |

| Attack at C2 | 23.0 | Minor Product | |

| Acidic | Attack at C3 | 16.2 | Minor Product |

| Attack at C2 | 14.1 | Major Product |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.org These predictions serve as a valuable tool for structure verification and for interpreting complex experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govnih.gov

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated values are typically benchmarked against experimental data for known, similar compounds and may be linearly scaled to correct for systematic errors inherent in the computational method. mdpi.com For instance, the protons of the oxirane ring's CH₂ group are expected to have distinct chemical shifts from those in the cyclopentyl or methoxymethyl groups. Similarly, the quaternary C2 and the methylene C3 carbons of the oxirane ring are predicted to have characteristic ¹³C NMR signals.

IR spectroscopy is used to identify functional groups within a molecule. The characteristic stretching and bending vibrations of the epoxide ring in this compound can be calculated computationally. Epoxides typically show characteristic ring deformation modes (breathing) and C-O stretching vibrations in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions. spectroscopyonline.comresearchgate.net Theoretical frequency calculations can predict the positions and relative intensities of these bands, which can then be compared with an experimental IR spectrum to confirm the presence of the oxirane ring and other functional groups. rsc.org

| Parameter | Group | Predicted Value (Computational) | Expected Value (Experimental) |

|---|---|---|---|

| ¹H NMR (δ, ppm) | Oxirane CH₂ | 2.6 - 2.9 | 2.5 - 2.8 |

| -OCH₃ | 3.4 | 3.3 - 3.4 | |

| -CH₂-O- | 3.5 - 3.7 | 3.4 - 3.6 | |

| ¹³C NMR (δ, ppm) | Oxirane C2 (Quaternary) | 60 - 65 | 58 - 63 |

| Oxirane C3 (CH₂) | 48 - 52 | 47 - 51 | |

| -OCH₃ | 59 - 61 | 58 - 60 | |

| IR (ν, cm⁻¹) | C-O-C Asymmetric Stretch | 900 - 940 | 890 - 930 |

| C-O-C Symmetric Stretch (Ring Breathing) | 830 - 860 | 820 - 850 |

Biological Activity and Molecular Interaction Studies of 2 Cyclopentyl 2 Methoxymethyl Oxirane and Its Derivatives

Structure-Activity Relationship (SAR) Investigations of Oxirane Scaffolds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For oxirane scaffolds, SAR investigations typically focus on how modifications to the substituents on the oxirane ring influence potency, selectivity, and pharmacokinetic properties.

The biological activity of oxiranes is intrinsically linked to the electrophilic nature of the epoxide ring, which can react with nucleophilic residues in biomolecules. The substituents on the oxirane carbons significantly modulate this reactivity and introduce specific interactions with biological targets.

Key structural features of 2-Cyclopentyl-2-(methoxymethyl)oxirane that would be pertinent to its biological activity include:

The Cyclopentyl Group: This bulky, lipophilic group can influence the compound's ability to fit into hydrophobic pockets of enzymes or receptors. Its size and shape are critical determinants for target binding. Variations in the cycloalkyl ring size (e.g., cyclobutyl, cyclohexyl) could lead to changes in binding affinity and selectivity.

The Methoxymethyl Group: The ether linkage introduces a degree of polarity and potential for hydrogen bonding. The length and branching of the alkoxyalkyl chain can impact solubility and interactions with the target protein.

The Oxirane Ring: As the primary reactive functional group, its stereochemistry (if chiral) can be critical for enantioselective interactions with biological targets.

In a study on salvinorin A analogs, which are structurally more complex but contain a 2-alkyl-2-methoxymethyl ether moiety, modifications at the C-2 position were shown to significantly impact binding affinity at opioid receptors. This highlights the importance of substituents at this position for biological activity. For instance, the synthesis and evaluation of a series of C-2-alkyl-2-methoxymethyl-salvinorin ethers demonstrated that even small changes to the alkyl group could alter receptor affinity and efficacy. nih.gov

A hypothetical SAR study on this compound and its derivatives might involve the synthesis and biological evaluation of analogs with variations at the cyclopentyl and methoxymethyl positions, as outlined in the table below.

| Analog | Modification | Predicted Impact on Activity |

| 1 | Replacement of cyclopentyl with cyclohexyl | May alter binding affinity due to steric effects. |

| 2 | Replacement of methoxymethyl with ethoxymethyl | Could enhance lipophilicity and potentially alter binding interactions. |

| 3 | Introduction of a hydroxyl group on the cyclopentyl ring | Would increase polarity and could introduce new hydrogen bonding interactions. |

| 4 | Replacement of the ether oxygen with sulfur | May alter reactivity and binding mode. |

In Vitro Mechanistic Studies of Biological Targets

In vitro studies are essential for elucidating the mechanism of action of a bioactive compound at the molecular level. For an electrophilic compound like this compound, these studies would likely focus on its interactions with specific enzymes, receptors, and other biomacromolecules.

Oxirane-containing compounds are known to be inhibitors of various enzymes, often through covalent modification of active site residues. The strained epoxide ring is susceptible to nucleophilic attack by amino acid side chains such as cysteine, histidine, or serine, leading to irreversible inhibition.

The kinetics of enzyme inhibition by such a compound would likely be time-dependent, characteristic of covalent inhibitors. Kinetic analysis would be necessary to determine the rate of inactivation and the inhibition constants. For example, new chiral epoxysuccinic acid derivatives have been synthesized and shown to inhibit cysteine proteases like µ-calpain and cathepsin B. nih.gov Their inhibitory activity is dependent on the substituents on the epoxysuccinic acid core. nih.gov

A hypothetical kinetic study of an enzyme inhibited by this compound might yield the following data:

| Inhibitor Concentration (µM) | Apparent kinact (min-1) | KI (µM) |

| 1 | 0.05 | 10 |

| 5 | 0.20 | 10 |

| 10 | 0.35 | 10 |

| 20 | 0.50 | 10 |

This data would suggest a mechanism-based inactivation where the inhibitor first binds to the enzyme in a reversible step (characterized by KI) and then forms a covalent bond in an irreversible step (characterized by kinact).

While covalent interactions are common for oxiranes, they can also act as non-covalent ligands for receptors. The cyclopentyl and methoxymethyl groups would play a significant role in determining the binding affinity and selectivity for a particular receptor.

Receptor binding assays, typically using radiolabeled ligands, would be employed to determine the binding affinity (Ki or IC50) of this compound for a panel of receptors. For instance, studies on 2-alkyl-2-methoxymethyl-salvinorin ethers have demonstrated their ability to bind to and act as agonists at the κ-opioid receptor. nih.gov The binding affinity of these compounds was found to be highly dependent on the nature of the C-2 substituents. nih.gov

The primary mode of interaction for many biologically active epoxides is through the alkylation of nucleophilic biomacromolecules, including proteins and nucleic acids. The epoxide ring-opening reaction with a nucleophilic residue on a protein results in the formation of a stable covalent adduct.

Mass spectrometry is a powerful tool for identifying the specific sites of alkylation on a protein. By treating a purified protein with the oxirane compound and then digesting it into peptides, the modified peptides can be identified by their mass shift. This approach can pinpoint the exact amino acid residue that has been alkylated.

The reactivity of the oxirane ring is a key determinant of its potential for alkylation. This reactivity can be influenced by the electronic and steric effects of the substituents.

Computational Approaches to Molecular Docking and Dynamics for Target Engagement

Computational methods are invaluable for predicting and understanding the interactions between a small molecule and its biological target.

Molecular Docking simulations could be used to predict the binding mode of this compound within the active site of a target enzyme or the binding pocket of a receptor. These simulations would help to identify key interactions, such as hydrophobic interactions involving the cyclopentyl group and potential hydrogen bonds with the methoxymethyl ether oxygen. For example, molecular docking studies of pyrazole (B372694) analogues have been used to understand their binding to COX-1/2 enzymes. nih.govnih.gov

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can help to assess the stability of the predicted binding pose and identify conformational changes in the protein upon ligand binding. Such studies have been employed to understand the stability of protein-ligand complexes for various bioactive compounds.

A typical workflow for a computational study of this compound would involve:

Homology modeling: If the 3D structure of the target protein is not available, a model can be built based on the structure of a related protein.

Molecular docking: The compound is docked into the binding site of the target protein to predict its binding orientation and affinity.

Molecular dynamics simulations: The stability of the docked complex is evaluated over a period of simulated time.

Design and Synthesis of Probes for Target Identification and Validation

To identify the cellular targets of a bioactive compound, chemical probes are often designed and synthesized. These probes are typically analogs of the parent compound that have been modified to include a reporter tag (e.g., a fluorescent dye or biotin) and/or a photoreactive group for covalent cross-linking.

For this compound, a chemical probe could be designed by introducing a linker at a position that is not critical for its biological activity, as determined by SAR studies. This linker would then be attached to a tag.

An example of a probe design strategy is outlined below:

SAR-guided linker attachment: Identify a non-essential position on the molecule for linker attachment.

Synthesis of the probe: Synthesize the analog with the linker and tag.

In vitro and in-cell labeling: Use the probe to label its target proteins in cell lysates or living cells.

Target identification: Isolate and identify the labeled proteins using techniques such as affinity purification followed by mass spectrometry.

The development of fluorescence-labeled analogs of TAK-779, a CCR5 antagonist, serves as an example of the design and synthesis of chemical probes to study ligand-receptor interactions. nih.gov

Future Directions and Emerging Research Avenues in 2 Cyclopentyl 2 Methoxymethyl Oxirane Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-Cyclopentyl-2-(methoxymethyl)oxirane is poised to benefit significantly from the integration of continuous-flow chemistry and automated synthesis platforms. rsc.orgrsc.org Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater reproducibility. rsc.org For the synthesis of oxiranes, which can be energetic, flow reactors provide precise control over reaction time and temperature, minimizing the formation of byproducts. nih.gov

Automated synthesis platforms, often referred to as "chemputers," combine robotics with data-driven algorithms to perform multi-step syntheses with minimal human intervention. nih.govresearchgate.netsigmaaldrich.com These platforms can execute complex reaction sequences, including purification and analysis, accelerating the discovery and optimization of synthetic routes. nih.govgeneonline.com The synthesis of this compound could be modularized on such a platform, allowing for rapid screening of different catalysts, solvents, and reaction conditions to optimize yield and purity. rsc.org The integration of online analytical techniques, such as NMR and mass spectrometry, into these automated systems provides real-time data for process optimization. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Oxiranes

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety, better temperature control |

| Scalability | Often challenging, requires re-optimization | Straightforward, by running the system for longer |

| Reproducibility | Can be variable between batches | High reproducibility and consistency rsc.org |

| Reaction Time | Can be lengthy | Significantly reduced reaction times possible nih.gov |

Advancements in Biocatalytic and Sustainable Synthetic Routes

The increasing demand for environmentally benign chemical processes is driving research into biocatalytic and sustainable methods for epoxide synthesis. lsbu.ac.ukmdpi.com Traditional methods often rely on stoichiometric peracids, which generate significant acid waste. lsbu.ac.ukmdpi.com Greener alternatives are actively being explored for the synthesis of functionalized oxiranes.

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and sustainable approach. nih.gov Enzymes like lipases and unspecific peroxygenases (UPOs) are capable of catalyzing the epoxidation of alkenes under mild conditions. nih.govresearchgate.netresearchgate.net For instance, immobilized Candida antarctica lipase (B570770) B can catalyze the in-situ formation of a peroxy acid from hydrogen peroxide and a carboxylic acid, which then epoxidizes the alkene with high efficiency. researchgate.net This chemoenzymatic approach avoids the direct handling of unstable peracids. researchgate.net UPOs are particularly attractive as they are robust extracellular enzymes that only require hydrogen peroxide as a cosubstrate to perform epoxidation. nih.govresearchgate.net Research is focused on discovering and engineering novel enzymes with tailored substrate specificity for complex alkenes that could serve as precursors to this compound.

Sustainable chemical routes also focus on the use of eco-friendly oxidants and heterogeneous catalysts. Hydrogen peroxide is considered an ideal "green" oxidant as its only byproduct is water. mdpi.comorganic-chemistry.org The development of solid-supported catalysts, such as molybdenum complexes on a polymer support, allows for easy separation and recycling of the catalyst, minimizing waste and operational costs. lsbu.ac.uk

Table 2: Comparison of Epoxidation Methods

| Method | Oxidant | Catalyst | Key Advantages |

|---|---|---|---|

| Traditional | Peroxyacids (e.g., m-CPBA) | None (stoichiometric) | Well-established, broad substrate scope |

| Chemoenzymatic | Hydrogen Peroxide / Carboxylic Acid | Lipase | Mild conditions, high selectivity, avoids handling peracids researchgate.net |

| Biocatalytic | Hydrogen Peroxide | Unspecific Peroxygenase (UPO) | Green oxidant, robust enzymes nih.gov |

| Heterogeneous Catalysis | tert-Butyl hydroperoxide (TBHP) or H₂O₂ | Polymer-supported Mo(VI) | Recyclable catalyst, suitable for flow chemistry lsbu.ac.uk |

| Aerobic Epoxidation | Molecular Oxygen (O₂) | Cobalt Porphyrin | Use of air as oxidant, mild conditions nih.gov |

Development of Advanced Spectroscopic and In Situ Monitoring Techniques

Understanding and optimizing the synthesis of this compound requires precise analytical control. The development of advanced spectroscopic techniques and their application for in situ reaction monitoring provides unprecedented insight into reaction kinetics and mechanisms. youtube.com Process Analytical Technology (PAT) tools are becoming indispensable for moving from batch processing to more efficient continuous manufacturing. americanpharmaceuticalreview.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of epoxidation and subsequent ring-opening reactions in real-time. rsc.orgfrontiersin.org The characteristic vibrational bands of the oxirane ring, such as the C-O-C symmetric and asymmetric stretches (around 830-910 cm⁻¹) and the C-O ring breathing vibration (around 1260 cm⁻¹), can be tracked quantitatively. spectroscopyonline.comnih.gov By monitoring the disappearance of these peaks and the appearance of product peaks, chemists can determine reaction rates, identify intermediates, and ensure the reaction goes to completion without the need for offline sampling. youtube.comrsc.org This continuous stream of data is invaluable for optimizing reaction conditions and ensuring consistent product quality. youtube.com

Other techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) are also being adapted for online monitoring. Raman is particularly useful for analyzing reactions in aqueous or slurry-based systems and is not sensitive to water interference, while flow-NMR provides detailed structural information on reactants, intermediates, and products directly in the reaction stream. nih.gov

Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming how chemists design and execute reactions. neurips.cc For a target molecule like this compound, AI can be employed at multiple stages, from initial route design to final reaction optimization.

Furthermore, machine learning models can predict the outcome of a chemical reaction, including its yield and potential byproducts, given a set of reactants, reagents, and conditions. youtube.comnih.gov By training on large datasets, these models learn the complex relationships between molecular structures and their reactivity. cmu.edu This predictive power allows for the in silico screening of numerous reaction possibilities, saving significant time and resources by prioritizing the most promising experimental conditions. geneonline.com Reactive machine learning force fields are also being developed to simulate reaction dynamics with quantum-level accuracy, providing deep mechanistic insights. researchgate.net

Table 3: Applications of AI/ML in the Synthesis of this compound

| Application Area | AI/ML Tool | Function |

|---|---|---|

| Synthesis Planning | Retrosynthesis Platforms (e.g., Synthia, IBM RXN) | Propose multiple synthetic routes from target to starting materials. chemcopilot.comgrace.com |

| Reaction Outcome | Forward Prediction Models | Predict the major product and yield of a proposed reaction. nih.gov |

| Condition Optimization | Bayesian Optimization / Deep Learning | Suggest optimal reaction conditions (temperature, catalyst, solvent) to maximize yield. youtube.com |

| Mechanism Insight | Reactive Force Fields / Quantum ML | Simulate reaction pathways and transition states to understand reactivity. cmu.eduresearchgate.net |

Exploration of Novel Therapeutic or Industrial Applications (Non-Clinical Focus)

The unique combination of a cyclopentyl group, a methoxymethyl ether, and a reactive oxirane ring in this compound suggests a range of potential applications beyond its role as a simple chemical intermediate.

In materials science, the oxirane ring is a key functional group for the synthesis of epoxy resins, which are widely used as adhesives, coatings, and composites in aerospace, automotive, and construction industries. zdschemical.comatcepoxy.combritannica.com The cyclopentyl group could impart specific properties to a polymer, such as increased hydrophobicity or altered thermal stability. The methoxymethyl group adds polarity and potential hydrogen bonding capabilities. Research could focus on polymerizing this compound or using it as a cross-linking agent to create novel polymers with tailored properties for specialized applications.

From a therapeutic research perspective (non-clinical), the structural motifs are of interest. The cyclopentyl ring is a common feature in many bioactive molecules and natural products. researchgate.net Similar to the well-studied cyclopropyl (B3062369) group, it can enhance metabolic stability, improve membrane permeability, and provide a rigid scaffold for orienting other functional groups for optimal interaction with biological targets. nih.govresearchgate.net The reactive epoxide can be used to covalently link the molecule to target proteins or other biomolecules, making it a potential tool for chemical biology research as a probe to study enzyme function. The ring-opening of the epoxide with various nucleophiles can also generate a library of diverse compounds for screening in early-stage discovery programs. mdpi.com

Q & A

Q. Table 1: Comparative Reactivity of Epoxide Derivatives

| Substituent | Regioselectivity (Nucleophilic Attack) | Key Reagents | Major Products |

|---|---|---|---|

| Methoxymethyl | Adjacent to methoxy group | LiAlH, HO | 1,2-Diols |

| Cyclopentyl | Less hindered carbon | NH, BF | Aziridines |

Q. Table 2: Analytical Parameters for Structural Validation

| Technique | Target Signal | Diagnostic Value |

|---|---|---|

| H NMR | δ 3.3–3.7 (epoxide CH) | Confirms ring integrity |

| HRMS | m/z 154.0994 ([M+H]) | Validates molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.